(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid
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Overview
Description
(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amine group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the BOC-protected amine group in this compound adds an additional layer of functionality, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the boronic acid: The protected amine is then subjected to hydroboration reactions to introduce the boronic acid functionality.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds from Suzuki-Miyaura coupling.
Scientific Research Applications
(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Pinacolborane: A borane derivative used in hydroboration reactions.
(4-(tert-Butoxycarbonyl)phenyl)boronic acid: Similar in structure but with a different aromatic ring.
Uniqueness: (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid is unique due to the presence of both the BOC-protected amine and the boronic acid functionalities. This dual functionality allows for a wider range of synthetic applications and makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-12-7-9-4-5-11(15(18)19)6-10(9)8-12/h4-6,12,18-19H,7-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACGQKGRWRRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CC(C2)NC(=O)OC(C)(C)C)C=C1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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